N3-Peg15-CH2CH2NH2

PROTAC linker optimization spacer arm distance ternary complex geometry

N3-PEG15-CH2CH2NH2 (azido-PEG15-amine; CAS 2378590-62-4; MW 746.88 g/mol; molecular formula C₃₂H₆₆N₄O₁₅) is a discrete, monodisperse heterobifunctional polyethylene glycol derivative comprising exactly 15 ethylene glycol repeat units, terminated by an azide group (–N₃) at one terminus and a primary amine (–CH₂CH₂NH₂) at the other. The compound belongs to the class of single-molecular-weight (Đ = 1.0) PEG linkers used as covalent spacers in click chemistry–mediated bioconjugation, targeted protein degradation (PROTACs), and antibody–drug conjugate (ADC) construction.

Molecular Formula C32H66N4O15
Molecular Weight 746.9 g/mol
Cat. No. B8265967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Peg15-CH2CH2NH2
Molecular FormulaC32H66N4O15
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
InChIInChI=1S/C32H66N4O15/c33-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-35-36-34/h1-33H2
InChIKeyQYZDVBHECGQAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG15-CH2CH2NH2: Monodisperse Heterobifunctional Azide-PEG-Amine Linker for Precision Bioconjugation and PROTAC Design


N3-PEG15-CH2CH2NH2 (azido-PEG15-amine; CAS 2378590-62-4; MW 746.88 g/mol; molecular formula C₃₂H₆₆N₄O₁₅) is a discrete, monodisperse heterobifunctional polyethylene glycol derivative comprising exactly 15 ethylene glycol repeat units, terminated by an azide group (–N₃) at one terminus and a primary amine (–CH₂CH₂NH₂) at the other . The compound belongs to the class of single-molecular-weight (Đ = 1.0) PEG linkers used as covalent spacers in click chemistry–mediated bioconjugation, targeted protein degradation (PROTACs), and antibody–drug conjugate (ADC) construction [1]. Its heterobifunctional architecture enables orthogonal, stepwise conjugation: the azide participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide–alkyne cycloaddition to form stable 1,2,3-triazole linkages, while the primary amine reacts with carboxylic acids, activated NHS esters, or carbonyl compounds to form amide or imine bonds .

Why N3-PEG15-CH2CH2NH2 Cannot Be Replaced by Arbitrary Azido-PEG-Amine Analogs in Scientific Procurement


Generic substitution among azido-PEG-amine linkers fails for two structurally rooted reasons that directly impact experimental reproducibility and biological outcome. First, PEG chain length is not an inert spacer but a conformational determinant that governs ternary complex formation geometry in PROTAC applications and the hydrodynamic radius of PEGylated bioconjugates: a 2026 study on Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency depends explicitly on the length of the flexible PEG chain linker, with degradation observed for PEG-2 constructs (DC₅₀ = 0.43–0.87 μM) yet completely abolished for PEG-4, PEG-5, and PEG-6 analogs [1]. Second, the distinction between monodisperse (discrete, Đ = 1.0) and polydisperse PEG reagents critically governs batch-to-batch reproducibility: polydisperse PEG–based conjugates yield heterogeneous mixtures with variable chain-length distributions that obscure accurate characterization by mass spectrometry and confound structure–activity relationship (SAR) interpretation, whereas discrete PEG15 provides a single, defined molecular species with unambiguous identity [2][3].

N3-PEG15-CH2CH2NH2: Quantitative Comparative Evidence Against Closest Analogs for Procurement Decision-Making


PEG15 Spacer Arm Length (~61–65 Å) Occupies a Unique Intermediate Niche Between PEG12 (53.4 Å) and PEG24 (95.2 Å)

The spacer arm length of N3-PEG15-CH2CH2NH2, interpolated from the well-characterized Thermo Scientific SM(PEG)n crosslinker series, occupies a distinct intermediate position at approximately 61–65 Å—substantially longer than the PEG12 analog (53.4 Å) yet considerably shorter than PEG24 (95.2 Å), which risks excessive conformational entropy and intramolecular collapse . This spacing is comparable to the reported optimal PROTAC linker length range of 12- to over 20-carbon equivalents (~50–80 Å), a window where both PEG8 (39.2 Å) and PEG24 (95.2 Å) fall outside [1]. PEG15 thus provides a conformational reach that bridges buried ligase pockets and recessed target-protein grooves without the entropic penalty of longer chains, making it a rational selection for E3 ligase–target protein pairs with inter-pocket distances exceeding those accessible by PEG4–PEG12 but not requiring the full extension of PEG24.

PROTAC linker optimization spacer arm distance ternary complex geometry

PEG Chain Length as a Binary Switch for GSPT1 Degradation: Evidence from Retro-2-Based PROTACs

In a 2026 structure–activity relationship study of Retro-2-derived PROTACs bearing CRBN-recruiting thalidomide ligands and variable-length PEG linkers (2, 3, 4, 5, or 6 ethylene glycol units), GSPT1 degradation was shown to depend explicitly on PEG chain length: compounds with PEG-2 linkers (2 and 2bis) induced potent GSPT1 degradation with DC₅₀ values of 0.43–0.87 μM and Dmax of 74–96%, whereas PEG-4, PEG-5, and PEG-6 constructs (compounds 4, 5, and 6) exhibited no measurable degradation (DC₅₀ not determined) [1]. The PEG-3 construct (compound 3) showed intermediate but substantially reduced activity (DC₅₀ = 0.59–0.70 μM, Dmax = 29–68%). This study establishes that PEG chain length can function as a binary on/off determinant of degradation activity, not merely a modulator of potency. Although this study explored PEG-2 through PEG-6 linkers, it provides class-level evidence that each additional ethylene glycol unit can qualitatively alter degradation outcome, reinforcing why intermediate-length PEG15 cannot be substituted by shorter or longer analogs without empirical validation.

PROTAC degradation efficiency GSPT1 PEG linker length-activity relationship

Monodispersity (Đ = 1.0) Enables Unambiguous Conjugate Characterization vs. Polydisperse PEG Reagents

N3-PEG15-CH2CH2NH2 is a discrete, single-molecular-weight compound (MW 746.88 g/mol, Đ = 1.0) as verified by the PurePEG monodisperse manufacturing process . In stark contrast, conventional polydisperse PEG-amine reagents (e.g., mPEG2K-NH₂, nominal MW ~2000 Da) are heterogeneous mixtures with polydispersity indices (Đ) typically ranging from 1.05 to 1.20, producing complex mass spectra with broad molecular weight distributions that obscure accurate determination of conjugation stoichiometry [1]. A 2024 study in Nature Communications demonstrated that dispersity-free PEGylation agents enable facile identification of PEGylation sites via simple UPLC-MS peptide mapping, whereas polydisperse PEG conjugates generate intractable spectral complexity that confounds characterization [2]. The practical consequence for procurement is that monodisperse PEG15 yields a single, defined mass shift of +746.88 Da per conjugated molecule, enabling unambiguous determination of drug-to-antibody ratio (DAR) in ADC applications and stoichiometry in PROTAC constructs—analytical clarity that polydisperse alternatives cannot provide.

monodisperse PEG batch-to-batch reproducibility mass spectrometry characterization

Aqueous Solubility Advantage of PEG15 Over Shorter PEG Analogs (PEG2–PEG4) in Bioconjugation Workflows

N3-PEG15-CH2CH2NH2, with its 15-unit PEG backbone, exhibits high aqueous solubility characteristic of medium-to-long PEG chains, enabling bioconjugation reactions in purely aqueous buffer systems without organic co-solvents . By comparison, shorter azido-PEG-amine analogs such as Azido-PEG2-amine (CAS 166388-57-4) show limited aqueous solubility and are predominantly soluble only in organic solvents (chloroform, dichloromethane), with merely slight water miscibility . Azido-PEG10-amine (10 units) is described as 'highly soluble in water and common organic solvents,' representing an intermediate solubility profile . The PEG15 chain, with 15 hydrated ether oxygens each binding approximately 2–3 water molecules, confers sufficient hydrodynamic volume to maintain solubility of hydrophobic drug payloads and ligand moieties in physiological buffers (pH 7.4), reducing the need for DMSO or DMF co-solvents that can denature protein targets in PROTAC ternary complex assays or bioconjugation workflows .

aqueous solubility bioconjugation buffer compatibility PEG chain length

Orthogonal Azide–Amine Heterobifunctional Reactivity Enables Stepwise Conjugation vs. Homobifunctional Alternatives (Diazide or Diamine PEG15)

N3-PEG15-CH2CH2NH2 provides two chemically orthogonal reactive termini—an azide for CuAAC/SPAAC click chemistry and a primary amine for amide or reductive amination coupling—enabling controlled, stepwise conjugation without cross-reactivity or the need for protecting-group strategies . This contrasts with homobifunctional PEG15 analogs: Azido-PEG15-azide (diazide) can only engage in click chemistry at both termini, precluding amine-directed conjugation to carboxylic acid-bearing biomolecules; conversely, Amino-PEG15-amine (H₂N-PEG15-CH₂CH₂NH₂, MW 720.89) can only form amide bonds and lacks the bioorthogonal click handle essential for SPAAC-based live-cell labeling or metal-free conjugation strategies . The heterobifunctional architecture also minimizes the formation of undesirable homodimers or polymers that complicate purification when using homobifunctional crosslinkers with identical reactive groups . This orthogonality is particularly critical in PROTAC synthesis, where sequential attachment of the E3 ligase ligand (via amide coupling to the amine) followed by click conjugation of the target-protein warhead (via CuAAC to the azide) avoids intra-PROTAC cross-reactivity and simplifies intermediate purification.

orthogonal bioconjugation heterobifunctional linker click chemistry stepwise conjugation

PEG15 Extends PROTAC Linker Reach Beyond the PEG4–PEG8 Gold-Standard Window, Accessing Targets with Wider Inter-Pocket Distances

While PEG4, PEG6, and PEG8 have become the empirical gold-standard linker lengths in PROTAC design due to their balance of solubility, reach, and conformational entropy , these short-to-medium oligomers are optimized for inter-pocket distances typically spanning 3–4 nm . For E3 ligase–target protein pairs with larger separation distances—such as those involving bulky surface epitopes, recessed binding pockets, or multi-domain protein targets that undergo large conformational rearrangements upon ligand binding—PEG4–PEG8 linkers may be insufficient to span the required distance without straining the ternary complex . PEG15, with an estimated extended length of ~61–65 Å (6.1–6.5 nm), provides approximately 1.5–2× the reach of PEG8 (39.2 Å) while maintaining the hydrophilic, non-immunogenic, and metabolically inert oligo-ether backbone properties that make PEG scaffolds preferable to alkyl linkers for in vivo applications . Industry guidance identifies that PEG chain length can be systematically varied to tune degradation efficiency, with the progression from PEG4 to PEG8 shown to enhance ternary complex residence time by up to an order of magnitude in some systems ; PEG15 extends this tunability into a longer-reach regime not accessible with standard PEG4–PEG12 libraries.

PROTAC linker design ternary complex cooperativity PEG length optimization

N3-PEG15-CH2CH2NH2: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


PROTAC Library Synthesis with Extended-Linker SAR Screening

N3-PEG15-CH2CH2NH2 is optimally deployed in PROTAC structure–activity relationship (SAR) campaigns where standard PEG4–PEG12 linker libraries have failed to produce a degradation-competent ternary complex. The Retro-2-based PROTAC study [1] demonstrated that PEG linker length can act as a binary on/off determinant of degradation activity rather than a continuous potency modulator, underscoring the necessity of screening beyond the conventional PEG4–PEG8 gold-standard range. PEG15's ~61–65 Å extended reach is particularly suited for E3 ligase–target protein pairs with inter-pocket distances exceeding ~4 nm, such as those involving multi-domain scaffolding proteins, large surface receptors, or nuclear receptor complexes where PEG8 (39.2 Å) is sterically insufficient. The compound's monodisperse nature (Đ = 1.0) ensures that each PROTAC molecule in the screening library has an identical linker length, enabling unambiguous attribution of degradation activity (DC₅₀, Dmax) to the PEG15 spacer rather than to chain-length heterogeneity [2].

Antibody–Drug Conjugate (ADC) Linker Construction Requiring Defined DAR and Analytical Traceability

In ADC development, N3-PEG15-CH2CH2NH2 enables sequential, orthogonal conjugation: the primary amine is first coupled to a carboxylic acid-functionalized cytotoxic payload via EDC/NHS chemistry, followed by SPAAC click conjugation of the azide terminus to a DBCO-functionalized antibody [1]. The monodisperse PEG15 spacer provides a defined +746.88 Da mass shift per linker–payload unit, allowing precise drug-to-antibody ratio (DAR) determination by intact mass LC-MS—an analytical capability that polydisperse PEG linkers cannot provide due to their broad molecular weight distributions [3]. The PEG15 chain's hydrophilic character also solubilizes hydrophobic payloads (e.g., auristatins, maytansinoids), enabling higher DAR values (DAR ≥ 4) without antibody aggregation, a property that shorter PEG linkers (PEG2–PEG4) cannot match due to limited aqueous solubilization capacity [4].

Bioorthogonal Surface Functionalization and Nanoparticle PEGylation for In Vivo Applications

N3-PEG15-CH2CH2NH2 is suited for surface functionalization of nanoparticles, liposomes, or biosensor substrates requiring a two-step orthogonal modification strategy. The amine terminus can be covalently anchored to carboxylated surfaces (e.g., carboxy-functionalized gold nanoparticles, PLGA nanoparticles, or hydrogel scaffolds) via amide bond formation, leaving the distal azide group available for subsequent SPAAC click conjugation of DBCO-labeled targeting ligands, fluorophores, or therapeutic payloads under mild, copper-free conditions compatible with live-cell or in vivo settings [1]. The PEG15 spacer's estimated ~61–65 Å length provides sufficient distance from the particle surface to overcome steric hindrance and protein corona effects, while its hydrophilicity reduces non-specific protein adsorption compared with shorter PEG or alkyl spacers [3]. This is critical for maintaining nanoparticle colloidal stability and prolonging circulation half-life in preclinical pharmacokinetic studies.

Precision Bioconjugation of Proteins and Peptides for Analytical Method Development

For laboratories developing PEGylated protein therapeutics or diagnostic reagents, N3-PEG15-CH2CH2NH2's monodisperse character enables the generation of chemically homogeneous PEG–protein conjugates with a single, defined mass increment per PEGylation site [2]. This homogeneity is essential for: (i) MALDI-TOF or ESI-MS determination of PEGylation stoichiometry without the spectral congestion caused by polydisperse PEG; (ii) batch release testing under quality-by-design (QbD) frameworks requiring demonstration of conjugate consistency; and (iii) peptide mapping studies to identify PEGylation sites, where a dispersity-free PEG tag allows unambiguous assignment of modified lysine residues [3]. The PEG15 chain length also provides sufficient hydrodynamic shielding to reduce immunogenicity and extend circulation time compared with unconjugated proteins, without the excessive molecular weight burden of PEG24 or PEG2K chains that can impair target binding affinity [2].

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